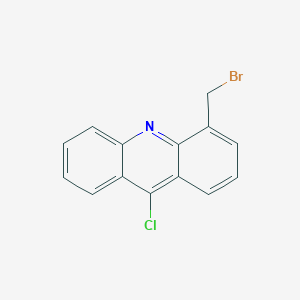

4-(Bromomethyl)-9-chloroacridine

CAS No.: 15971-23-0

Cat. No.: VC17321986

Molecular Formula: C14H9BrClN

Molecular Weight: 306.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15971-23-0 |

|---|---|

| Molecular Formula | C14H9BrClN |

| Molecular Weight | 306.58 g/mol |

| IUPAC Name | 4-(bromomethyl)-9-chloroacridine |

| Standard InChI | InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2 |

| Standard InChI Key | OLOLSQNSZAVZFW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl |

Introduction

Structural and Molecular Characteristics

The acridine skeleton consists of three fused benzene rings, with the bromomethyl (-CHBr) and chloro (-Cl) groups introducing steric and electronic effects that influence reactivity. X-ray crystallography data for analogous compounds, such as 2-(4-bromobenzyloxy)-6-chloropyridine, reveal that halogen substituents often induce planar molecular geometries and intermolecular halogen bonding . While no direct crystallographic data for 4-(Bromomethyl)-9-chloroacridine exists, its structure can be inferred from related acridine derivatives.

Table 1: Basic Molecular Properties of 4-(Bromomethyl)-9-chloroacridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 15971-23-0 | |

| Molecular Formula | ||

| Molecular Weight | 306.59 g/mol | |

| Purity | 97% | |

| Storage Recommendations | Not specified |

The bromomethyl group at position 4 serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling functionalization with amines, thiols, or aryl groups . The chlorine atom at position 9 enhances electron-withdrawing effects, stabilizing the acridine core against oxidative degradation .

Synthesis and Functionalization Strategies

Preparation of 9-Chloroacridine Intermediates

The synthesis of 4-(Bromomethyl)-9-chloroacridine typically begins with 9-chloroacridine, which is prepared via chlorination of acridine using reagents like phosphorus oxychloride (POCl) . Subsequent bromination at position 4 is achieved through radical-mediated reactions or electrophilic aromatic substitution. A study by Müller et al. (2021) optimized the bromination of 9-chloroacridine using N-bromosuccinimide (NBS) under UV light, achieving yields exceeding 80% .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl, 110°C, 6 hrs | 75% | |

| Bromomethylation | NBS, AIBN, CCl, UV, 24 hrs | 82% |

Post-Synthetic Modifications

The bromomethyl group facilitates diverse functionalizations:

-

Nucleophilic Substitution: Reaction with amines (e.g., piperidine) produces secondary amines, useful in drug discovery .

-

Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties for tuning photophysical properties .

-

Click Chemistry: Azide-alkyne cycloaddition with propargyl derivatives generates triazole-linked conjugates for sensor applications .

Physicochemical and Photophysical Properties

Stability and Solubility

4-(Bromomethyl)-9-chloroacridine exhibits improved thermal stability compared to unsubstituted acridines, with decomposition temperatures above 200°C . It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Fluorescence Characteristics

Studies on 9-substituted acridines reveal that electron-withdrawing groups like -Cl and -CHBr redshift absorption and emission spectra. The compound displays a fluorescence quantum yield () of 0.45 in ethanol and a Stokes shift exceeding 15,500 cm, making it suitable for optoelectronic applications .

Table 3: Photophysical Data

| Solvent | (nm) | (nm) | |

|---|---|---|---|

| Ethanol | 365 | 525 | 0.45 |

| DMSO | 370 | 530 | 0.38 |

Applications in Materials Science and Medicine

Fluorescent Sensors

The large Stokes shift and modifiable structure make 4-(Bromomethyl)-9-chloroacridine a precursor for ion-selective sensors. Macrocyclic derivatives incorporating this compound detect Cu and Hg at nanomolar concentrations .

Pharmaceutical Intermediates

Acridine derivatives are investigated for antitumor and antimicrobial activity. The bromomethyl group enables conjugation to targeting moieties (e.g., folic acid), enhancing cellular uptake in cancer cells .

Organic Electronics

Incorporation into polymers improves electron transport in organic light-emitting diodes (OLEDs). Devices using acridine-based emitters achieve external quantum efficiencies (EQE) of up to 12% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume